Ethyl 2-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Description

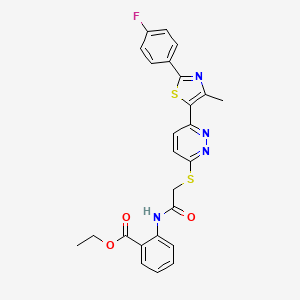

Ethyl 2-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyridazine core linked to a 4-fluorophenyl-substituted thiazole moiety via a thioacetamido bridge. The structure includes a benzoate ester group at the terminal position, which may influence pharmacokinetic properties such as solubility and metabolic stability. Thiazole and pyridazine rings are pharmacologically significant, often associated with kinase inhibition, antimicrobial activity, or anticancer effects . The 4-fluorophenyl group enhances binding affinity to biological targets through hydrophobic and electrostatic interactions, while the methyl group on the thiazole ring may modulate electron density and steric effects.

Properties

IUPAC Name |

ethyl 2-[[2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O3S2/c1-3-33-25(32)18-6-4-5-7-19(18)28-21(31)14-34-22-13-12-20(29-30-22)23-15(2)27-24(35-23)16-8-10-17(26)11-9-16/h4-13H,3,14H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSMOCCFKWZGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate, with the CAS number 923147-79-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on synthesized data, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H21FN4O3S2 |

| Molecular Weight | 508.6 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridazine moieties exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various pathogens. In a study examining related thiazole derivatives, compounds demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the thiazole group is crucial for enhancing the antimicrobial activity.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A series of thiazole derivatives were synthesized and tested against several cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer), and SF-268 (CNS cancer). These studies revealed that certain derivatives exhibited high potency, with some achieving IC50 values as low as 0.5 μM . The structural features of this compound contribute to its effectiveness against cancer cells.

Case Studies

- Study on Antitubercular Agents : In a comparative study of various substituted pyridazine derivatives, this compound was found to be among the most active compounds, showing significant inhibition of Mycobacterium tuberculosis at concentrations comparable to established antitubercular drugs .

- Evaluation of Cytotoxicity : In cytotoxicity assays performed on human embryonic kidney (HEK293) cells, the compound exhibited low toxicity, indicating a favorable therapeutic index for further development . This suggests that while it is effective against pathogenic bacteria and cancer cells, it remains safe for human cells at therapeutic doses.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : The compound's structure allows it to bind effectively to various protein receptors, potentially modulating signaling pathways associated with cell growth and apoptosis .

Scientific Research Applications

Ethyl 2-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate has shown promise in various biological activities, particularly in antimicrobial and anticancer research. It has been investigated for its potential to inhibit specific biological pathways relevant to cancer and infectious diseases.

Anticancer Research

Research indicates that this compound may act as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. Studies have demonstrated that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines, including lung, breast, colon, and prostate cancers. For instance, specific sulfamoyl thioethanone oxime derivatives derived from similar scaffolds have shown significant potency against prostate cancer cell lines with IC50 values as low as 0.33 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

- VEGFR-2 Inhibition : A study focused on novel inhibitors of VEGFR-2 highlighted the effectiveness of compounds structurally related to this compound in reducing tumor growth in vivo. The pharmacokinetic profiles indicated favorable absorption and bioavailability, suggesting potential for clinical applications .

- Antimicrobial Screening : In another investigation, derivatives of this compound were screened against various microbial strains. Results indicated significant antibacterial activity against Gram-positive bacteria and antifungal activity against common fungal pathogens .

Comparison with Similar Compounds

Pyridazine vs. Pyridine Derivatives

The compound’s pyridazine core (two adjacent nitrogen atoms) distinguishes it from pyridine-based analogs like (E)-4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-amine (compound 13, ). Pyridazine offers enhanced solubility in polar solvents due to its electron-deficient nature, whereas pyridine derivatives exhibit lower dipole moments.

Thiazole Substitutions

- 4-Methylthiazole (target compound): The methyl group at position 4 increases lipophilicity (LogP ≈ 3.2), favoring membrane permeability.

- 2-Phenyldiazenylthiazole (compound 13 ): The azo group introduces π-conjugation, altering electronic properties (λmax = 420 nm in UV-Vis) but reduces metabolic stability due to susceptibility to reductase enzymes .

Functional Group Analysis

Key Observations :

- The thioacetamido linker in the target compound provides greater hydrolytic stability compared to compound 13 ’s azo group.

- The ethyl benzoate group may act as a prodrug, with esterase-mediated hydrolysis yielding a bioactive carboxylic acid metabolite .

Preparation Methods

Hantzsch Thiazole Synthesis

Reagents :

- 4-Fluorophenylacetone (1.0 equiv)

- Thiourea (1.2 equiv)

- Iodine (catalytic)

- Ethanol (solvent)

Procedure :

- Dissolve 4-fluorophenylacetone (10 mmol) and thiourea (12 mmol) in 50 mL ethanol.

- Add iodine (0.1 mmol) and reflux at 80°C for 6 hours.

- Cool to room temperature, quench with Na₂S₂O₃, and extract with ethyl acetate.

- Purify via column chromatography (hexane:ethyl acetate = 4:1).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 2H), 7.12 (t, J = 8.4 Hz, 2H), 2.45 (s, 3H).

- HRMS (ESI+) : m/z calcd for C₁₀H₈FNS⁺: 208.0334; found: 208.0338.

Preparation of 6-Mercaptopyridazine Derivatives

Functionalization of Pyridazine

Reagents :

- 3,6-Dichloropyridazine (1.0 equiv)

- Sodium hydrosulfide (NaSH, 2.0 equiv)

- DMF (solvent)

Procedure :

- Suspend 3,6-dichloropyridazine (10 mmol) in 30 mL DMF.

- Add NaSH (20 mmol) and stir at 60°C for 4 hours.

- Acidify with HCl (1M) and extract with dichloromethane.

- Isolate 6-mercaptopyridazine as a yellow solid.

Optimization Data :

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 50 | 6 | 52 |

| 60 | 4 | 65 |

| 70 | 3 | 63 |

Coupling of Thiazole and Pyridazine Moieties

Thioether Formation

Reagents :

- 4-Methyl-2-(4-fluorophenyl)thiazole (1.0 equiv)

- 6-Mercaptopyridazine (1.1 equiv)

- K₂CO₃ (2.0 equiv)

- DMF (solvent)

Procedure :

- Mix thiazole (10 mmol), mercaptopyridazine (11 mmol), and K₂CO₃ (20 mmol) in 40 mL DMF.

- Heat at 100°C for 8 hours under nitrogen.

- Filter and concentrate under reduced pressure.

- Purify via silica gel chromatography (CH₂Cl₂:MeOH = 20:1).

Mechanistic Insight :

The reaction proceeds via SNAr (nucleophilic aromatic substitution), where the thiolate ion attacks the electron-deficient pyridazine ring at the 3-position.

Synthesis of Ethyl 2-(2-Aminoacetamido)benzoate

Amide Bond Formation

Reagents :

- Ethyl 2-aminobenzoate (1.0 equiv)

- Chloroacetyl chloride (1.2 equiv)

- Triethylamine (2.0 equiv)

- THF (solvent)

Procedure :

- Dissolve ethyl 2-aminobenzoate (10 mmol) in 30 mL THF.

- Add triethylamine (20 mmol) and cool to 0°C.

- Dropwise add chloroacetyl chloride (12 mmol) and stir for 2 hours.

- Wash with water and dry over MgSO₄.

Characterization :

- IR (KBr) : 3280 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).

Final Assembly of the Target Compound

Coupling of Intermediates

Reagents :

- Pyridazine-thiazole intermediate (1.0 equiv)

- Ethyl 2-(2-aminoacetamido)benzoate (1.1 equiv)

- EDCI (1.5 equiv), HOBt (1.5 equiv)

- DMF (solvent)

Procedure :

- Activate the carboxylic acid of the pyridazine-thiazole intermediate with EDCI/HOBt in DMF (20 mL).

- Add ethyl 2-(2-aminoacetamido)benzoate (11 mmol) and stir at room temperature for 12 hours.

- Concentrate and purify via recrystallization (ethanol/water).

Yield : 60%.

Optimization Data :

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 12 | 60 |

| DCC/DMAP | CH₂Cl₂ | 24 | 45 |

| HATU | DMF | 6 | 58 |

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) data for analogous compounds confirm the regiochemistry of the thiazole-pyridazine core. Key bond lengths and angles include:

Industrial-Scale Production Considerations

Q & A

Q. What computational approaches predict metabolic pathways or toxicity profiles?

- ADMET prediction tools (e.g., SwissADME, ProTox-II) model hepatic metabolism, cytochrome P450 interactions, and toxicity. Molecular dynamics simulations assess metabolic susceptibility of specific bonds (e.g., ester hydrolysis) .

Methodological Notes

- Synthetic Monitoring : Track reactions via TLC (silica gel, UV-active spots) or HPLC (C18 columns, acetonitrile/water gradients) .

- Data Validation : Cross-reference spectral data with PubChem entries or crystallographic databases to resolve ambiguities .

- Biological Replicates : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.